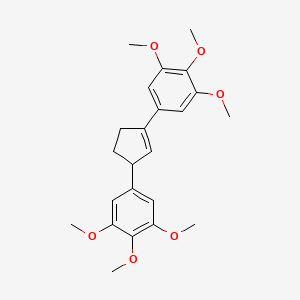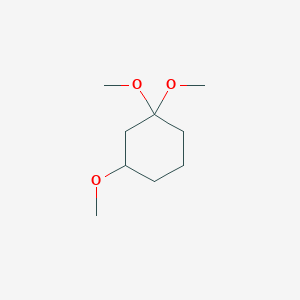
Cyclohexane, 1,1,3-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethoxycyclohexane is an organic compound with the molecular formula C9H18O3 It is a derivative of cyclohexane, where three methoxy groups are attached to the first and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethoxycyclohexane can be synthesized through the methoxylation of cyclohexane derivatives. One common method involves the reaction of 1,3-cyclohexanedione with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 1,1,3-trimethoxycyclohexane. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1,3-trimethoxycyclohexane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the methoxylation process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,1,3-trimethoxycyclohexane to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of 1,3-cyclohexanedione or 1,3-cyclohexanecarboxylic acid.
Reduction: Formation of 1,1,3-trimethanolcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trimethoxycyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1,3-trimethoxycyclohexane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic outcomes.
Comparación Con Compuestos Similares
1,1,3-Trimethylcyclohexane: Similar in structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1,3-Trimethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, leading to distinct aromatic properties.
1,1,3-Trimethoxypropane: A linear alkane with methoxy groups, differing in its physical and chemical behavior.
Uniqueness: 1,1,3-Trimethoxycyclohexane is unique due to the presence of three methoxy groups on a cyclohexane ring, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
114377-54-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1,1,3-trimethoxycyclohexane |
InChI |
InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3 |
Clave InChI |
VWGGBKLYHIBITQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


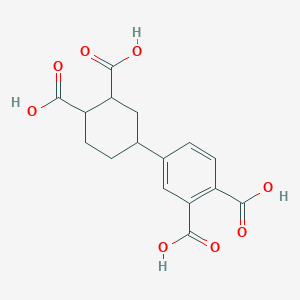
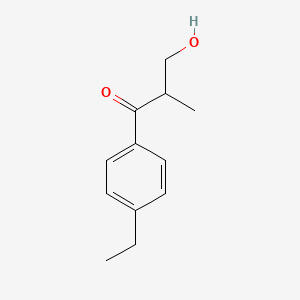
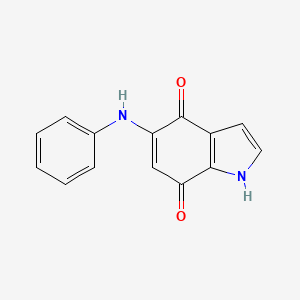
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)

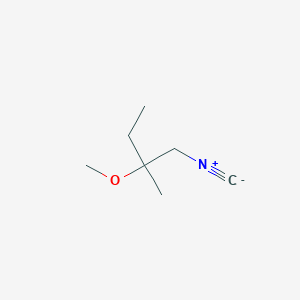

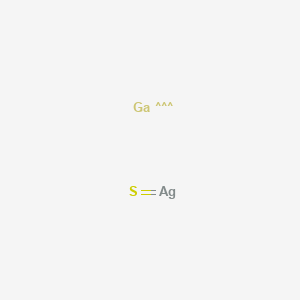
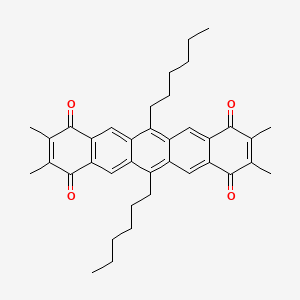

![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
